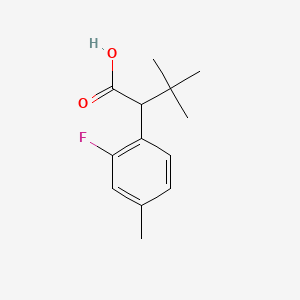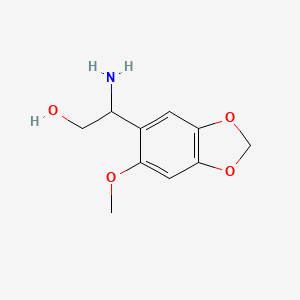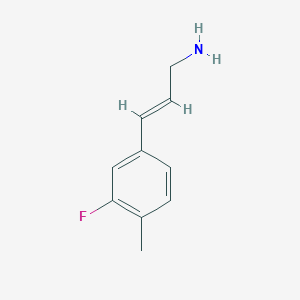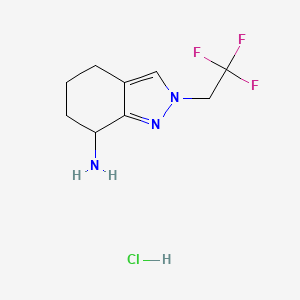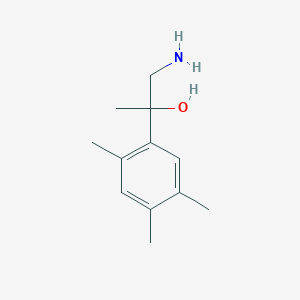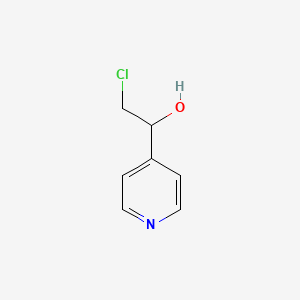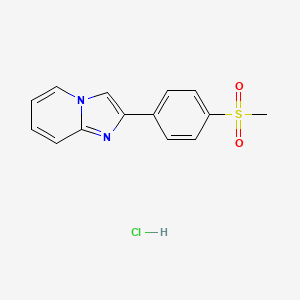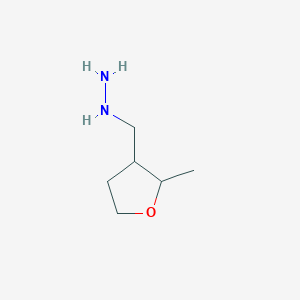
((2-Methyltetrahydrofuran-3-yl)methyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2-Methyltetrahydrofuran-3-yl)methyl)hydrazine is an organic compound that features a hydrazine functional group attached to a tetrahydrofuran ring
準備方法
Synthetic Routes and Reaction Conditions
((2-Methyltetrahydrofuran-3-yl)methyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 2-methyltetrahydrofuran with hydrazine hydrate under acidic conditions. The reaction typically proceeds at room temperature and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
((2-Methyltetrahydrofuran-3-yl)methyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Typical conditions involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various hydrazine derivatives.
科学的研究の応用
((2-Methyltetrahydrofuran-3-yl)methyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Researchers study its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: It is explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ((2-Methyltetrahydrofuran-3-yl)methyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-Methyltetrahydrofuran: A related compound used as a solvent in organic reactions.
Tetrahydrofuran: A widely used solvent with similar structural features.
Hydrazine: A simple hydrazine compound with various industrial applications.
Uniqueness
((2-Methyltetrahydrofuran-3-yl)methyl)hydrazine is unique due to the presence of both the tetrahydrofuran ring and the hydrazine group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
特性
分子式 |
C6H14N2O |
|---|---|
分子量 |
130.19 g/mol |
IUPAC名 |
(2-methyloxolan-3-yl)methylhydrazine |
InChI |
InChI=1S/C6H14N2O/c1-5-6(4-8-7)2-3-9-5/h5-6,8H,2-4,7H2,1H3 |
InChIキー |
MKTPQZHUSNVULK-UHFFFAOYSA-N |
正規SMILES |
CC1C(CCO1)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclobutan-1-aminedihydrochloride](/img/structure/B13589488.png)
